REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH2:10][N:9](C(OC(C)(C)C)=O)[CH2:8][CH2:7]2)[C:3]1=[O:19].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH3:1][N:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[C:3]1=[O:19]
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
CN1C(C2(CC1)CCN(CC2)C(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1.718 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain crude
|
Type
|
CUSTOM
|
Details
|
purified by SCX cartridge
|
Type
|
WASH
|
Details
|
washed with additional MeOH
|
Type
|
CUSTOM
|
Details
|
Product was recovered
|
Type
|
WASH
|
Details
|
eluting with 2M NH3 in MeOH
|
Type
|
CUSTOM
|
Details
|
Solvent evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(C2(CC1)CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 177 mg | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |